1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
Overview
Description
“1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane” is a compound that contains a sulfonamide group linked to a benzene ring . The compound has a molecular weight of 313.33 .
Synthesis Analysis
The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-diazepane ring attached to a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group . The InChI code for this compound is1S/C13H15NO6S/c15-13 (16)10-2-1-5-14 (10)21 (17,18)9-3-4-11-12 (8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2, (H,15,16)
. Chemical Reactions Analysis
The compound has been involved in asymmetric hydrogenation reactions, where excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 320.8 . The InChI code for this compound is1S/C12H16N2O4S.ClH/c15-19 (16,14-5-3-13-4-6-14)10-1-2-11-12 (9-10)18-8-7-17-11;/h1-2,9,13H,3-8H2;1H
.
Scientific Research Applications
Synthetic Chemistry Methods :
- Banfi et al. (2007) discussed a short, two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method yielded 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones with high efficiency (Banfi et al., 2007).
Biological Activity and Potential Therapeutic Applications :
- Saingar et al. (2011) synthesized 1H-1,4-diazepines with antimicrobial, antifungal, and anthelmintic activity, highlighting their potential as therapeutic agents (Saingar et al., 2011).
- Tanaka et al. (2007) designed and synthesized a series of 1,4-diazepane-2,5-diones as human chymase inhibitors, identifying a potent inhibitor with significant inhibitory activity (Tanaka et al., 2007).
Solid-Phase Synthesis for Drug Discovery :
- Fülöpová et al. (2012) described the solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, useful for library synthesis of corresponding derivatives in combinatorial chemistry, a key process in drug discovery (Fülöpová et al., 2012).
Chemical Structure and Properties Analysis :
- Alonso et al. (2020) conducted structural studies of various diazepin-4-ones, providing insights into the chemical properties and potential applications of such compounds (Alonso et al., 2020).
Antibacterial and Anti-inflammatory Potential :
- Abbasi et al. (2017) explored the antibacterial and lipoxygenase inhibition activities of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, indicating their potential in treating inflammatory ailments (Abbasi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-20(17,15-6-1-4-14-5-7-15)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10,14H,1,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOVWVUWHYMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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